2,3,6-Trihydroxybenzoic acid

Vue d'ensemble

Description

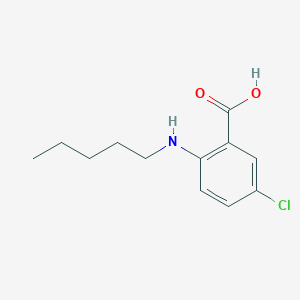

L'acide 2,3,6-trihydroxybenzoïque est un composé phénolique de formule moléculaire C7H6O5. Il s'agit d'un dérivé de l'acide benzoïque, caractérisé par la présence de trois groupes hydroxyle liés au cycle benzénique. Ce composé est connu pour ses propriétés antioxydantes et se trouve dans diverses sources naturelles, notamment certaines plantes et fruits .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 2,3,6-trihydroxybenzoïque implique généralement l'hydroxylation de dérivés de l'acide benzoïque. Une méthode courante est l'oxydation du 2,3,6-trihydroxybenzaldéhyde à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène en milieu acide .

Méthodes de production industrielle : La production industrielle de l'acide 2,3,6-trihydroxybenzoïque implique souvent l'utilisation de procédés catalytiques pour garantir un rendement et une pureté élevés. Le procédé peut inclure l'utilisation de catalyseurs métalliques et des environnements réactionnels contrôlés pour optimiser les réactions d'hydroxylation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2,3,6-trihydroxybenzoïque subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Alcools, halogénoalcanes.

Principaux produits formés :

Produits d'oxydation : Quinones.

Produits de réduction : Acides dihydroxybenzoïques.

Produits de substitution : Esters, éthers.

4. Applications de la recherche scientifique

L'acide 2,3,6-trihydroxybenzoïque a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de l'acide 2,3,6-trihydroxybenzoïque implique principalement son activité antioxydante. Le composé peut donner des atomes d'hydrogène aux radicaux libres, les neutralisant et empêchant les dommages oxydatifs aux cellules et aux tissus . De plus, il peut chélatés des ions métalliques, réduisant leur activité catalytique dans les réactions oxydatives . Les cibles moléculaires comprennent les espèces réactives de l'oxygène et les ions métalliques, et les voies impliquées sont principalement liées à la réponse au stress oxydatif .

Composés similaires :

Acide 2,3,4-trihydroxybenzoïque : Un autre acide trihydroxybenzoïque avec des groupes hydroxyle à des positions différentes sur le cycle benzénique.

Acide gallique (Acide 3,4,5-trihydroxybenzoïque) : Connu pour ses fortes propriétés antioxydantes et sa large présence dans la nature.

Acide 2,4,6-trihydroxybenzoïque : Structure similaire mais différentes positions des groupes hydroxyle, conduisant à des propriétés chimiques différentes.

Unicité : L'acide 2,3,6-trihydroxybenzoïque est unique en raison de son motif d'hydroxylation spécifique, qui influence sa réactivité et son interaction avec d'autres molécules. Cette structure distincte lui permet de participer à des réactions chimiques uniques et de présenter des activités biologiques spécifiques qui diffèrent des autres acides trihydroxybenzoïques .

Applications De Recherche Scientifique

2,3,6-Trihydroxybenzoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,3,6-Trihydroxybenzoic acid primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . Additionally, it can chelate metal ions, reducing their catalytic activity in oxidative reactions . The molecular targets include reactive oxygen species and metal ions, and the pathways involved are primarily related to oxidative stress response .

Comparaison Avec Des Composés Similaires

2,3,4-Trihydroxybenzoic Acid: Another trihydroxybenzoic acid with hydroxyl groups at different positions on the benzene ring.

Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Known for its strong antioxidant properties and widespread occurrence in nature.

2,4,6-Trihydroxybenzoic Acid: Similar structure but different hydroxyl group positions, leading to different chemical properties.

Uniqueness: 2,3,6-Trihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities that differ from other trihydroxybenzoic acids .

Propriétés

IUPAC Name |

2,3,6-trihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,8-10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUSGJRADQMJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937078 | |

| Record name | 2,3,6-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16534-78-4 | |

| Record name | Benzoic acid, 2,3,6-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)

![[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12116006.png)

![2,5-dioxo-7-phenyl-N-[4-(propan-2-yl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12116016.png)

![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)

![Thiazolo[4,5-c]pyridin-2-amine, N-phenyl-](/img/structure/B12116031.png)

![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)

![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)